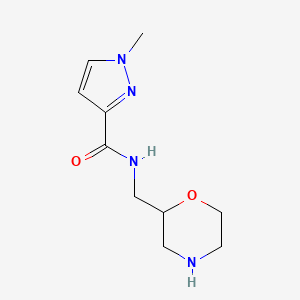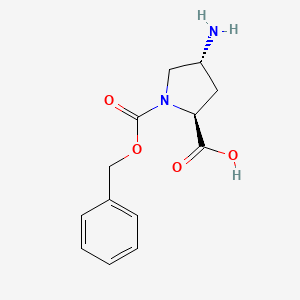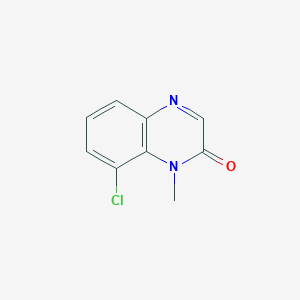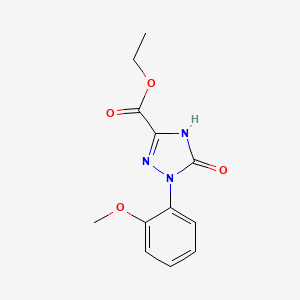![molecular formula C55H32O8 B15221126 (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of fluorine atoms and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the reaction of 2,3-difluorobenzaldehyde with 3-hydroxyacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the hydroxyphenyl group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Allylamine: An organic compound with a similar structure but lacks the fluorine atoms and hydroxyphenyl group.
Methyl 4-fluorobenzoate: Contains a fluorine atom but differs in the overall structure and functional groups.
Uniqueness
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both fluorine atoms and a hydroxyphenyl group, which confer distinct chemical and biological properties
特性
分子式 |
C55H32O8 |
|---|---|
分子量 |
820.8 g/mol |
IUPAC名 |
7-[3-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-2-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)phenyl]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C55H32O8/c56-34-15-9-14-33(31-34)44(57)30-29-32-13-10-16-35(36-17-11-23-42-50(36)52(58)62-54(42)38-19-1-5-25-45(38)60-46-26-6-2-20-39(46)54)49(32)37-18-12-24-43-51(37)53(59)63-55(43)40-21-3-7-27-47(40)61-48-28-8-4-22-41(48)55/h1-31,56H/b30-29+ |
InChIキー |
CJTLRMGYMRIBGT-QVIHXGFCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC=CC(=C6C7=C8C(=CC=C7)C9(C1=CC=CC=C1OC1=CC=CC=C19)OC8=O)/C=C/C(=O)C1=CC(=CC=C1)O |
正規SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC=CC(=C6C7=C8C(=CC=C7)C9(C1=CC=CC=C1OC1=CC=CC=C19)OC8=O)C=CC(=O)C1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


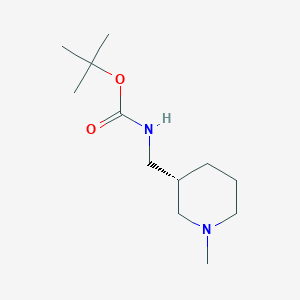
![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)

![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
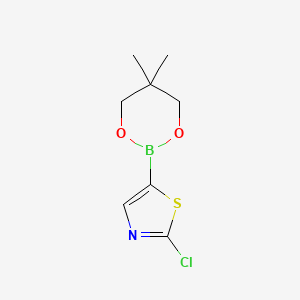
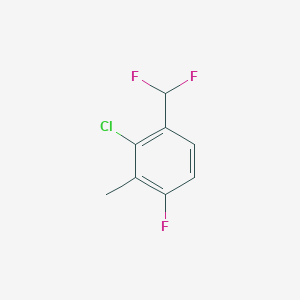
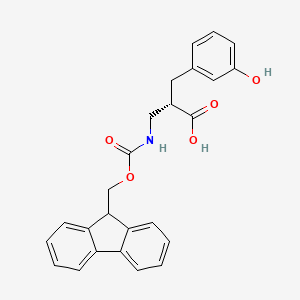
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)
